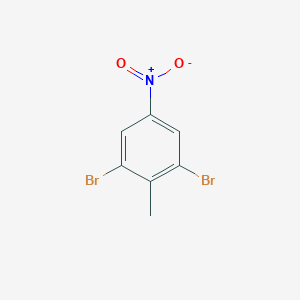

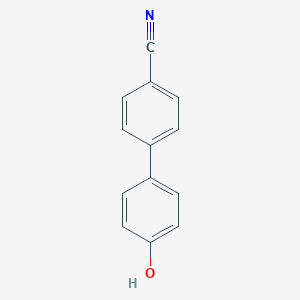

4-氰基-4'-羟基联苯

概述

描述

Synthesis Analysis

The synthesis of 4-Cyano-4'-hydroxybiphenyl involves a multi-step process, including esterification to protect the hydroxyl group, followed by F-C reaction, ammonolysis, hydrolysation, and dehydration of 4-hydroxybiphenyl. This route offers an easy operation with a total yield of 47.7%, suitable for manufacturing (Wu Quan-hong & Xiao Zhi-hai, 2005).

Molecular Structure Analysis

The molecular structure of 4-Cyano-4'-hydroxybiphenyl derivatives shows significant influence on their properties, such as flexibility and mesogenic characteristics. For instance, the introduction of trifluoromethyl groups affects the liquid crystalline phase transitions and molecular orientation in nematic phases (Emsley et al., 1994).

Chemical Reactions and Properties

Chemical modifications of 4-Cyano-4'-hydroxybiphenyl lead to a variety of derivatives with distinct mesogenic and phase behavior properties. For example, the synthesis and characterization of dimers derived from 4-Cyano-4'-hydroxybiphenyl, where two rigid parts are connected via flexible spacers, demonstrate the impact of molecular curvature and specific intermolecular interactions on the stability of nematic and twist-bend nematic phases (Alaasar & Tschierske, 2016).

Physical Properties Analysis

The physical properties of 4-Cyano-4'-hydroxybiphenyl and its derivatives, such as transition temperatures and mesophase behaviors, are closely related to their molecular structure. Studies have shown how modifications in the molecular structure can lead to variations in mesophase stability and types, highlighting the significance of molecular design in liquid crystal research (Walker et al., 2019).

Chemical Properties Analysis

The chemical properties of 4-Cyano-4'-hydroxybiphenyl derivatives, such as reactivity and stability, are pivotal in their applications. For instance, the introduction of hydroxy tail-terminated groups in cyanobiphenyl compounds has been explored for enhancing liquid crystalline properties and providing precursors for further chemical modifications (Wang et al., 2018).

科学研究应用

染料敏化太阳能电池 (DSSCs)

4-氰基-4'-羟基联苯: 已被用于开发高性能全固态染料敏化太阳能电池。当掺入含有咪唑鎓单元的有机离子晶体时,该化合物充当电解质,增强了 DSSCs 的光捕获能力。 这导致电池效率提高,在模拟太阳光谱照射下,在 55°C 时达到约 5.11% .

液晶技术

该化合物是一种众所周知的热致液晶材料。由于其液晶特性,它常用于先进的光子材料和电光器件。 这些应用超越了显示技术,对液晶基创新领域产生了重大影响 .

医学研究

在医学领域,4'-羟基-4-联苯甲腈以其潜在的应用而闻名。 它与与人雌激素受体 (ESR1 和 ESR2) 和基质金属蛋白酶-3 (MMP3) 相关的基因信息有关,表明其在生物化学研究和药物开发中的相关性 .

电子学

该化合物的结构已被用于设计和构建新型分子荧光探针。这些探针对于检测次氯酸盐非常重要,次氯酸盐对于监测活细胞和环境水样中的生物活性氧物种至关重要。 这些探针表现出强烈的绿色荧光和高量子产率,使其在电子应用中具有价值 .

材料科学

4'-羟基-4-联苯甲腈: 是合成各种材料的关键成分。 它作为液晶的特性使其成为创建自修复设备的候选者,有可能减少对材料维修或更换的需求,从而有助于提高成本效益和可持续性 .

环境科学

该化合物在环境科学中发挥作用,特别是在环境污染物的检测和监测方面。 它用于合成荧光探针,可以检测水中的特定阴离子,有助于评估水质和环境健康 .

能源生产

在能源生产方面,4-氰基-4'-羟基联苯参与合成用于金属离子(如 Zn2+)的荧光传感器。 这些传感器可以显着提高能量转换过程的效率,例如在太阳能电池的情况下,特定金属离子发挥着至关重要的作用 .

化学合成

最后,4'-羟基-4-联苯甲腈是各种化学合成过程中的中间体。 它用于创建具有特定性质的化合物,这些性质对于进一步的化学反应是必需的,有助于合成化学的进步以及新材料和药物的开发 .

作用机制

Target of Action

It has been used as a component in the electrolytes for dye-sensitized solar cells (dsscs) .

Mode of Action

The compound interacts with its targets by enhancing the light harvesting capability of the electrolyte in DSSCs . This interaction results in an increase in cell efficiency, thereby improving the performance of the solar cells .

Biochemical Pathways

Its role in dsscs suggests it may influence the electron transport chain involved in the conversion of light energy into electrical energy .

Pharmacokinetics

Its use in dsscs suggests that it has good stability and can effectively interact with other components of the solar cells .

Result of Action

The molecular and cellular effects of 4-Cyano-4’-hydroxybiphenyl’s action are primarily observed in the improved efficiency of DSSCs. The compound enhances the light harvesting capability of the electrolyte, leading to an increase in cell efficiency .

Action Environment

Environmental factors such as temperature and light intensity can influence the action, efficacy, and stability of 4-Cyano-4’-hydroxybiphenyl. For instance, the efficiency of DSSCs containing this compound was found to be around 5.11% at 55 °C under simulated air mass 1.5 solar spectrum illuminations .

属性

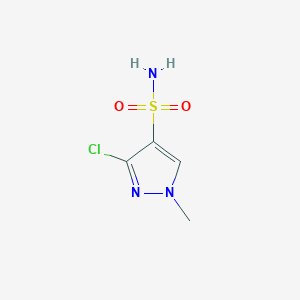

IUPAC Name |

4-(4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMIETZFPZGBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941643 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19812-93-2 | |

| Record name | 4′-Cyano-4-hydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-4'-hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-4'-hydroxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Hydroxy-4-biphenylcarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-Cyano-4'-hydroxybiphenyl is a popular building block for liquid crystalline materials due to its rigid biphenyl core, which promotes anisotropic interactions crucial for mesophase formation. [, , , , , , ] The presence of the cyano group introduces a strong dipole moment, influencing intermolecular forces and contributing to the compound's self-assembly behavior. [, ]

A: Studies on poly[ω-(4′-cyano-4-biphenyloxy)alkyl-1-glycidylether]s, where 4-Cyano-4'-hydroxybiphenyl is linked via various alkyl spacers, reveal a strong dependence of mesophase behavior on spacer length. [] Shorter spacers (n=2, 4) favor nematic phases, while longer ones (n=6, 8) result in nematic cybotactic phases. Further increases in spacer length (n=10, 12) lead to smectic C phases and possible crystallization of side alkyl chains. []

A: Yes, 4-Cyano-4'-hydroxybiphenyl has been successfully incorporated into various polymers for NLO applications. [, , , ] Its strong dipole moment stemming from the cyano group contributes to the molecule's nonlinear optical properties. [, ]

A: The flexibility of the polymer backbone plays a significant role in the poling-induced nonlinearity and stability of the NLO materials. [] More flexible backbones may hinder efficient chromophore alignment, thus impacting the material's NLO performance. []

A: Researchers have explored incorporating 4-Cyano-4'-hydroxybiphenyl into liquid crystalline polymers to enhance their NLO properties. [] The inherent order within the liquid crystalline phase can lead to improved chromophore alignment during poling, boosting the second harmonic generation coefficients. []

A: Polymerization of monomers like 3,3-bis(4-cyano-4'-biphenylyloxymethyl)oxetane can be challenging due to steric hindrance. [] High initiator concentrations may be required to achieve polymerization, and the formation of cyclic oligomers can occur as a side reaction. []

A: Research has demonstrated the successful application of 4-Cyano-4′-hydroxybiphenyl-functionalized imidazolium-type ionic crystals as electrolytes in DSSCs. [] The incorporation of this moiety enhances light harvesting and, when combined with additives like 1-propyl-3-methylimidazolium iodine, can lead to improved cell efficiency and stability. []

A: The hydroxyl group offers a versatile site for chemical modification, enabling the attachment of 4-Cyano-4'-hydroxybiphenyl to various polymer backbones or other functional groups. [, , , ] This allows for the design of materials with tailored properties. [, , ]

A: Yes, 4-Cyano-4'-hydroxybiphenyl has been investigated as a substrate in photocatalytic one-electron oxidation reactions on titanium dioxide (TiO2) surfaces. [] The efficiency of this process is influenced by the presence and position of substituents on the biphenyl core, with hydroxyl groups enhancing the adsorption onto TiO2. []

ANone: Various spectroscopic techniques are commonly used to characterize 4-Cyano-4'-hydroxybiphenyl and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure, purity, and isomeric composition of the compound and its derivatives. [, , ]

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to study electronic transitions and aggregation behavior, especially in the context of liquid crystals. [, ]

- Fluorescence Spectroscopy: Can provide insights into the aggregation behavior and energy transfer processes in materials containing 4-Cyano-4'-hydroxybiphenyl. []

- Mass Spectrometry (MS): Useful for determining the molecular weight and identifying fragments, particularly for complex mixtures or polymers. []

- X-ray Diffraction (XRD): Used to analyze the crystal structure and phase behavior of materials containing 4-Cyano-4'-hydroxybiphenyl, especially in the context of liquid crystals. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)

![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)

![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)

![5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin](/img/structure/B10703.png)